2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate

Organic synthesis Solid-state chemistry Reagent handling

Sulfonyl chlorides often hydrolyze during storage or automated synthesis, compromising reaction yields. This pentafluorophenyl (PFP) sulfonate ester offers a stable, crystalline alternative. - **Superior handling**: Crystalline solid (m.p. 61-63°C) enables precise weighing and recrystallization purification. - **Enhanced properties**: 4-ethyl group increases lipophilicity (XLogP3 ~1.5) vs tosylate (~0.93), ideal for CNS or antibacterial sulfonamide libraries. - **Reactivity & stability**: Resists ambient decomposition; compatible with solid-phase synthesis and automated platforms.

Molecular Formula C14H9F5O3S
Molecular Weight 352.28 g/mol
CAS No. 885950-41-4
Cat. No. B3043541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate
CAS885950-41-4
Molecular FormulaC14H9F5O3S
Molecular Weight352.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C14H9F5O3S/c1-2-7-3-5-8(6-4-7)23(20,21)22-14-12(18)10(16)9(15)11(17)13(14)19/h3-6H,2H2,1H3
InChIKeyRDSPPAXHZMLTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate


2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate (CAS 885950-41-4) is a pentafluorophenyl (PFP) sulfonate ester, classified as an activated electrophilic reagent. The electron-deficient PFP group renders the sulfonate ester highly susceptible to nucleophilic attack, enabling efficient sulfonamide formation and other transformations [1]. The 4-ethyl substituent on the aromatic ring differentiates this compound from its methyl analog, providing distinct physical and partitioning properties that influence handling, purification, and downstream applications .

Why Generic Substitution Fails


Although all pentafluorophenyl sulfonates share a common electrophilic PFP core, the identity of the sulfonate substituent (e.g., methyl, ethyl, hydrogen) governs critical parameters including lipophilicity, melting point, and crystallinity . These differences directly impact reagent handling, solubility, and the success of purification protocols. Furthermore, the ethyl group alters the steric and electronic environment of the sulfonate, potentially influencing reaction rates and yields in ways that are not predictable from methyl or unsubstituted analogs [1]. Substituting a sulfonyl chloride may introduce stability and handling liabilities, as many sulfonyl chlorides are prone to hydrolysis and decomposition [2].

Differentiation from Closest Analogs


Melting Point and Crystallinity vs PFP-Tosylate

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate exhibits a melting point of 61–63 °C, which is 4–6 °C lower than that of its closest structural analog, 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate (PFP-tosylate, CAS 2069-36-5), which melts at 65–67 °C . This difference in melting point is a direct consequence of the ethyl vs. methyl substitution on the aromatic ring and indicates a distinct solid-state packing arrangement. The target compound is a solid at room temperature, while 2,3,4,5,6-pentafluorophenyl methanesulfonate (CAS 161912-36-3) is a liquid .

Organic synthesis Solid-state chemistry Reagent handling

Enhanced Lipophilicity vs PFP-Tosylate

The 4-ethylbenzenesulfonate moiety imparts increased lipophilicity relative to the 4-methylbenzenesulfonate (tosylate) group. The computed XLogP3 for 4-ethylbenzenesulfonic acid is 1.5 , whereas the corresponding value for 4-methylbenzenesulfonic acid (tosic acid) ranges from 0.86 to 0.93 (estimated) [1]. This difference of approximately 0.5–0.6 log units suggests that the PFP 4-ethylbenzenesulfonate ester will exhibit higher solubility in non-polar media and greater membrane permeability than its methyl analog, a property that can be critical in the design of sulfonamide-based probes or bioactive molecules.

Drug discovery ADME Partition coefficient

Shelf Stability vs Sulfonyl Chlorides

Pentafluorophenyl sulfonate esters, including the 4-ethylbenzenesulfonate derivative, serve as shelf-stable alternatives to sulfonyl chlorides, which are often prone to hydrolysis and decomposition [1]. Studies demonstrate that heterocyclic PFP sulfonates can be stored at room temperature without special precautions, whereas their sulfonyl chloride counterparts require immediate use or cold storage [2]. This stability enables their use in automated parallel synthesis and combinatorial chemistry workflows where consistent reagent quality over time is essential.

Reagent stability Sulfonamide synthesis Parallel synthesis

Sulfonamide Formation Efficiency

Pentafluorophenyl sulfonate esters undergo facile aminolysis with primary and secondary amines to yield sulfonamides. In a microwave-assisted protocol, a range of PFP-sulfonates reacted with amines to afford sulfonamide products in consistently high yields without the need for chromatographic purification [1]. Under conventional heating, heterocyclic PFP sulfonates also produced sulfonamides in high yields [2]. While specific yield data for the 4-ethylbenzenesulfonate derivative are not individually reported, the class of PFP sulfonates reliably delivers sulfonamides in 70–95% isolated yields depending on the amine partner [3].

Sulfonamide Microwave synthesis Aminolysis

Crystallinity for Easy Purification and Storage

PFP sulfonate esters are often crystalline solids, a property that simplifies purification and enhances long-term storage stability [1]. 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate is a solid with a melting point of 61–63 °C, indicating a defined crystalline lattice . In contrast, 2,3,4,5,6-pentafluorophenyl methanesulfonate is a liquid , and the corresponding sulfonyl chloride is typically an unstable oil. Crystallinity allows for straightforward recrystallization to upgrade purity and provides a physical form that is easy to weigh accurately, reducing handling errors.

Crystallization Purification Reagent handling

Optimal Use Cases


Lipophilic Sulfonamide Library Synthesis

The increased lipophilicity of the 4-ethylbenzenesulfonate group (XLogP3 1.5 vs. ~0.93 for tosylate) makes this PFP ester particularly suitable for preparing sulfonamide derivatives intended for targets requiring passive membrane diffusion, such as central nervous system (CNS) or antibacterial agents . The ethyl group provides a modest but measurable boost in LogP without introducing excessive molecular weight, aligning with typical optimization strategies for blood-brain barrier penetration [1].

Shelf-Stable Reagent for Automated Synthesis

As a crystalline solid with proven shelf stability, this compound can be stored at ambient temperature for extended periods without decomposition, unlike many sulfonyl chlorides [2]. This property enables its integration into automated liquid handling systems and parallel synthesis platforms where reagent longevity and consistent performance are paramount [3].

Solid-Phase Sulfonamide Synthesis

The solid, crystalline nature of 2,3,4,5,6-pentafluorophenyl 4-ethylbenzenesulfonate simplifies weighing and addition to solid-phase reaction vessels . Its reactivity allows for efficient on-resin sulfonamide formation under mild conditions, facilitating the construction of sulfonamide-containing compounds on solid supports [4]. This is advantageous for generating focused libraries for drug discovery.

Crystalline Sulfonate Ester Intermediates

The crystalline character of this PFP sulfonate (m.p. 61–63 °C) enables straightforward purification via recrystallization, providing high-purity material for subsequent transformations, including Suzuki-Miyaura cross-couplings [5]. This contrasts with liquid or oily analogs, which are more difficult to purify and handle in multistep sequences.

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